![molecular formula C18H25NO4 B2364935 Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate CAS No. 2055841-21-7](/img/structure/B2364935.png)
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Optimization
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate and its derivatives have been extensively studied in the context of synthesis and chemical optimization. For instance, Wang et al. (2015) described the synthesis of a key intermediate of Vandetanib, highlighting the optimization of synthetic methods and overall yields (Wang, Wang, Tang, & Xu, 2015). Similarly, Kong et al. (2016) reported on the synthesis of an important intermediate in biologically active compounds such as crizotinib, emphasizing the synthesis steps and yield optimization (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Application in Pharmaceutical Research
This compound also plays a crucial role in pharmaceutical research. For example, Yamashita et al. (2015) explored its use in the synthesis of a novel triple reuptake inhibitor, detailing the design of asymmetric reactions and extensive exploration of enzymes and catalysts (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015). Millet and Baudoin (2015) investigated the use of this compound in the synthesis of 3-arylpiperidines, important building blocks in pharmaceutical research, focusing on the development of palladium-catalyzed migrative Negishi coupling (Millet & Baudoin, 2015).
Diverse Chemical Applications
Additionally, the compound's derivatives have been used in various chemical syntheses. Xiao-kai (2013) studied its use in the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, focusing on the improvement of synthetic procedures and cost reduction (Xiao-kai, 2013). Zhang, Ye, Xu, and Xu (2018) explored its application in synthesizing small molecule anticancer drugs, emphasizing high yields and rapid synthesis methods (Zhang, Ye, Xu, & Xu, 2018).
Propiedades
IUPAC Name |
tert-butyl 3-(3-methoxycarbonylphenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-6-9-15(12-19)13-7-5-8-14(11-13)16(20)22-4/h5,7-8,11,15H,6,9-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWHCGPVRHUVPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

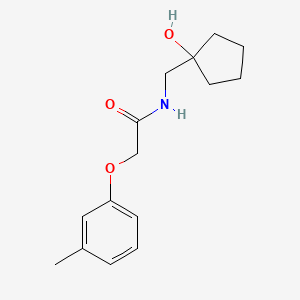
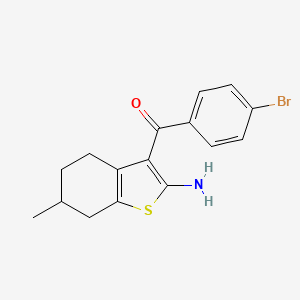
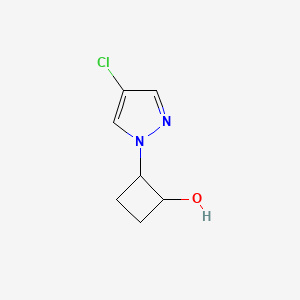
![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)
![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)

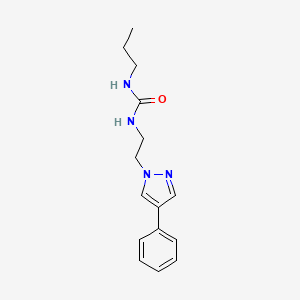
![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)
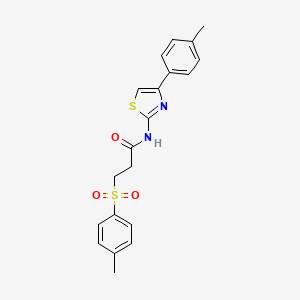
![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)
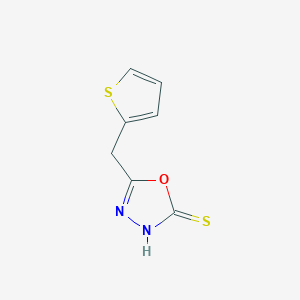

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2364873.png)